molecular formula C13H20ClNO2 B8339516 N-(n-propyl)-2-chloro-3,4-dimethoxyphenethylamine

N-(n-propyl)-2-chloro-3,4-dimethoxyphenethylamine

Cat. No. B8339516
M. Wt: 257.75 g/mol
InChI Key: GIBWMKLORQEGIE-UHFFFAOYSA-N
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Patent
US04529604

Procedure details

To 100 ml. of a solution of diborane in tetrahydrofuran (0.93 molar, 0.093 mole) was added a solution of 9.0 g. (0.033 mole) of the above-prepared propionamide. The mixture was refluxed overnight, cooled and methanol added to destroy unreacted diborane. Ethereal hydrogen chloride and methanol were added and the mixture evaporated to dryness. The residue was dissolved in dilute hydrochloric acid/ether and the acidic aqueous solution was basified, extracted with ether and the dried ether extract evaporated to yield N-(n-propyl)-2-chloro-3,4-dimethoxyphenethylamine. The latter (3.5 g., 0.0137 mole) was dissolved in 100 ml. of propionic anhydride and stirred overnight. The mixture was evaporated nearly to dryness, toluene was added and then further evaporated to leave N-(2-chloro-3,4-dimethoxyphenethyl)-N-(n-propyl)propionamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.093 mol
Type
reactant
Reaction Step One
Name
propionamide
Quantity
0.033 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
B#B.O1CCCC1.[Cl:8][C:9]1[C:21]([O:22][CH3:23])=[C:20]([O:24][CH3:25])[CH:19]=[CH:18][C:10]=1[CH2:11][CH2:12][NH:13][C:14](=O)[CH2:15][CH3:16]>CO>[CH2:14]([NH:13][CH2:12][CH2:11][C:10]1[CH:18]=[CH:19][C:20]([O:24][CH3:25])=[C:21]([O:22][CH3:23])[C:9]=1[Cl:8])[CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B#B
Name
Quantity
0.093 mol
Type
reactant
Smiles
O1CCCC1
Step Two
Name
propionamide
Quantity
0.033 mol
Type
reactant
Smiles
ClC1=C(CCNC(CC)=O)C=CC(=C1OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to destroy unreacted diborane
ADDITION
Type
ADDITION
Details
Ethereal hydrogen chloride and methanol were added
CUSTOM
Type
CUSTOM
Details
the mixture evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dilute hydrochloric acid/ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
the dried ether extract
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(CC)NCCC1=C(C(=C(C=C1)OC)OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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